molecular formula C17H12N6O B2391273 3-(furan-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 879578-56-0

3-(furan-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Número de catálogo: B2391273
Número CAS: 879578-56-0
Peso molecular: 316.324
Clave InChI: ALVIUNDMQWPSLJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Furan-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core. The structure is substituted with a furan-2-yl group at position 3 and a para-tolyl (p-tolyl) group at position 6. This compound belongs to a class of adenosine receptor antagonists, particularly targeting the A2A adenosine receptor (A2AAR), which plays a role in modulating immune responses and neurological pathways . Its synthesis typically involves cyclization reactions of precursor pyrazolo-pyrimidine intermediates under reflux with triethyl orthoacetate or orthoformate, yielding high-purity products with melting points exceeding 250°C .

Propiedades

IUPAC Name

5-(furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O/c1-11-4-6-12(7-5-11)23-15-13(9-19-23)16-20-21-17(22(16)10-18-15)14-3-2-8-24-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVIUNDMQWPSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of heterocyclic compound synthesis apply. These include large-scale reactions in batch or continuous flow reactors, optimization of reaction conditions for yield and purity, and the use of advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(furan-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

3-(furan-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent in drug discovery and development.

    Industry: It may be used in the development of new materials and as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(furan-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations :

  • [4,3-c] fusion (target compound) results in higher melting points and distinct NMR profiles due to increased electron density .
  • [1,5-c] fusion (e.g., SCH442416) improves A2AAR affinity when combined with hydrophilic substituents like hydroxyl or methoxy groups .

Key Observations :

  • Position 7 : Hydrophilic groups (e.g., hydroxyl or methoxy) enhance A2AAR affinity and selectivity .
  • Position 3 : Bulky aryl groups (e.g., bromophenyl) shift activity toward kinase inhibition (e.g., EGFR) .

A2A Adenosine Receptor Antagonists

Compound Name A2AAR Affinity (Ki) Selectivity Over A1/A3 Application References
Target Compound Pending Moderate Potential immunotherapeutic agent
SCH442416 0.6 nM >1000-fold Radioligand displacement studies
ZM241385 1.4 nM >100-fold Benchmark antagonist for A2AAR

Anticancer Activity

Compound Name Cancer Cell Line (IC50) Mechanism References
7-(4-Bromophenyl)-9-(pyridin-4-yl)-[...]pyrimidine (3) HeLa: 12 µM EGFR/Akt/Erk1/2 inhibition
5-Methyl-7-phenyl-3-(trifluoromethyl)-[...]pyrimidine (6b) MCF-7: 8.5 µM Apoptosis induction

Key Observations :

  • The target compound’s furan and p-tolyl groups may balance lipophilicity and receptor engagement, but anticancer derivatives require halogen or trifluoromethyl groups for enhanced cytotoxicity .

Actividad Biológica

3-(furan-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of furan, pyrazole, triazole, and pyrimidine rings, which contribute to its diverse pharmacological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various bacterial strains.
  • Antiviral Activity : There is evidence supporting its potential effectiveness against certain viral infections.
  • Anticancer Effects : Investigations have shown that the compound may inhibit cancer cell proliferation through various mechanisms, including modulation of tubulin polymerization.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to the modulation of key biological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and metabolic processes.
  • Receptor Binding : It may act as a modulator for certain receptors, affecting cellular signaling pathways.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Activity Assessment : A study evaluated the antiproliferative effects of various derivatives of pyrazolo[4,3-e][1,2,4]triazoles. The results indicated that structural modifications could enhance anticancer activity against specific cancer cell lines (e.g., breast and colon cancer) .
  • Mechanistic Insights : Research on similar compounds has shown that their antitumor effects are often linked to the inhibition of tubulin polymerization. This suggests that this compound may exert similar effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound over similar heterocyclic compounds, a comparison was made:

Compound NameStructure FeaturesBiological ActivityNotable Effects
This compoundFused furan and triazole ringsAntimicrobial, antiviral, anticancerModulates tubulin dynamics
1H-pyrazolo[4,3-e][1,2,4]triazole derivativesVaried substitutions on pyrazole ringAntiviral and anti-inflammatoryInhibits specific viral replication
Triazolopyrimidine derivativesPyrimidine core with triazole substitutionsAntifungal and anticancerEffective against resistant strains

Q & A

Q. What are the key synthetic pathways for preparing 3-(furan-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine?

The synthesis involves multi-step reactions, including cyclization and functional group modifications. A representative method includes:

  • Step 1: Condensation of precursors (e.g., substituted pyrazolo-pyrimidines) with triethyl orthoacetate under reflux to form the fused triazolo-pyrimidine core .
  • Step 2: Introduction of the p-tolyl group via alkylation or nucleophilic substitution. Solvents like dichloromethane (DCM) or ethanol are critical for controlling reaction kinetics .
  • Step 3: Functionalization with furan-2-yl using coupling reagents (e.g., Pd catalysts) or direct substitution.

Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
1Triethyl orthoacetate, reflux70–85%
2p-Tolyl bromide, DCM, RT65–75%

Q. How is the molecular structure of this compound validated?

Structural characterization employs:

  • NMR Spectroscopy: Distinct chemical shifts for the furan-2-yl (δ 6.5–7.2 ppm) and p-tolyl (δ 2.3 ppm for CH₃) groups confirm substitution patterns. Downfield shifts in [1]H-NMR distinguish between triazolo[4,3-c] and triazolo[1,5-c] isomers .
  • X-ray Crystallography: Resolves fused heterocyclic geometry and confirms regiochemistry of substituents .
  • Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., C₁₉H₁₄N₆O).

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

  • Receptor Binding Assays: Radioligand competition studies (e.g., using [³H]ZM241385 for A₂A adenosine receptors) to measure affinity (Ki values) .
  • Antiproliferative Assays: Testing against human tumor cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values calculated .
  • Functional cAMP Assays: Monitoring inhibition of adenosine receptor-mediated cAMP production in CHO cells .

Advanced Research Questions

Q. How does the furan-2-yl substituent influence adenosine receptor selectivity?

The furan ring is critical for A₂A/A₃ receptor binding:

  • Steric and Electronic Effects: The oxygen atom in furan forms hydrogen bonds with receptor residues (e.g., His264 in A₂A), enhancing affinity. Substitution with phenyl or ethoxyphenyl abolishes activity due to loss of this interaction .
  • SAR Data: Derivatives lacking the furan group show >100-fold reduced potency (e.g., Ki > 1 µM vs. sub-nM for furan-containing analogs) .

Table 2: Selectivity Profile of Analogues

SubstituentA₂A Ki (nM)A₃ Ki (nM)Selectivity (A₁/A₃)
Furan-2-yl0.160.12>1000
Phenyl>1000>1000N/A

Q. What strategies resolve discrepancies in binding data across assay formats?

Contradictions (e.g., high affinity in binding assays but low functional activity) are addressed via:

  • Orthogonal Assays: Compare radioligand binding with functional readouts (e.g., cAMP inhibition). A compound with Ki = 0.2 nM but IC₅₀ = 50 nM may act as a partial agonist .
  • Protease Stability Tests: Degradation in membrane preparations (vs. intact cells) can artificially reduce apparent affinity .
  • Computational Docking: Models of receptor-ligand interactions explain steric clashes (e.g., para-substituents on phenyl groups reducing A₃ affinity) .

Q. How is computational modeling applied to optimize receptor interactions?

  • Homology Modeling: A 3D model of the human A₃ receptor (based on GPCR templates) identifies key binding pockets. The furan-2-yl group occupies a hydrophobic cleft near transmembrane helix 6 .
  • MD Simulations: Predict stability of ligand-receptor complexes. For example, methyl groups on the triazolo ring improve selectivity by reducing flexibility .
  • Free Energy Calculations: Estimate ΔG of binding to prioritize synthetic targets (e.g., entropy penalties from rigid substituents) .

Q. What methods elucidate the role of this compound in cancer cell apoptosis?

Advanced mechanistic studies include:

  • Flow Cytometry: Quantify apoptosis via Annexin V/PI staining. A 2-fold increase in apoptotic cells (vs. control) at 10 µM suggests pro-apoptotic activity .
  • Western Blotting: Measure caspase-3/7 activation and Bcl-2 suppression. A 50% reduction in Bcl-2 levels at 24 h indicates mitochondrial pathway involvement .
  • Cell Cycle Analysis: G1/S arrest (e.g., 60% cells in G1 phase vs. 40% control) links activity to cyclin-dependent kinase inhibition .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.